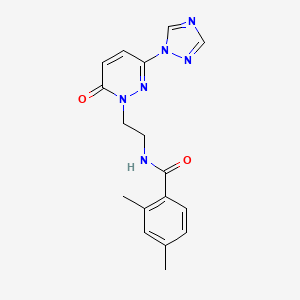![molecular formula C13H12N4OS B2900779 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1797328-87-0](/img/structure/B2900779.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide, also known as MPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. MPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Optical Applications
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They exhibit key characteristics such as simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorescent molecules in studying the dynamics of intracellular processes and as chemosensors .
Anticancer Activity
Compounds with a pyrazolo[3,4-d]pyrimidin-4-ol structure, which is closely related to pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. The presence of the pyrazolopyrimidine moiety is associated with pharmacological potential as antiviral, antimicrobial, and antitumor agents .
Anti-Fibrosis Activity
Derivatives of pyrimidine, such as 2-(pyridin-2-yl) pyrimidine, have been synthesized and studied for their anti-fibrosis activity. While not directly related to the compound , the pyrimidine core is a common feature that suggests potential anti-fibrosis applications for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide .
Material Science
Fluorescent organic compounds, including those based on pyrazolo[1,5-a]pyrimidines, are a major focus of research related to materials science. They offer advantages such as synthetic access methodologies that allow structural diversity and heteroatoms that make them potential chelating agents for ions .
Biological Interactions
The heterocyclic compounds of pyrazolo[1,5-a]pyrimidines display advantages over hydrocarbon-based fluorophores, which include better solubility in green solvents. This makes them suitable for bio-macromolecular interactions and bioimaging applications .
Organic Light-Emitting Devices (OLEDs)
Pyrazolo[1,5-a]pyrimidines-based fluorophores have potential applications in the development of organic light-emitting devices due to their solid-state emission intensities and stability comparable to commercial probes .
Chemosensors
The heteroatoms present in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions, which is a desirable property for the development of chemosensors. These compounds can be used for ionic or molecular sensing .
Pharmacological Research
Pyrazolo[1,5-a]pyrimidines are considered privileged core skeletons in biologically active compounds and are known for various therapeutic effects. This suggests that N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide could be explored for its pharmacological properties .
Eigenschaften
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-5-12-14-7-10(8-17(12)16-9)15-13(18)6-11-3-2-4-19-11/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOFKJEVKKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2900699.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2900700.png)

![Methyl (1S,2R,4S,6R)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylate](/img/structure/B2900703.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2900705.png)
![3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2900706.png)

![N-[2-(2-fluorophenyl)ethyl]-4-oxopentanamide](/img/structure/B2900708.png)


![2-({4-[(4-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2900716.png)
![5-(5-Bromopyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2900717.png)